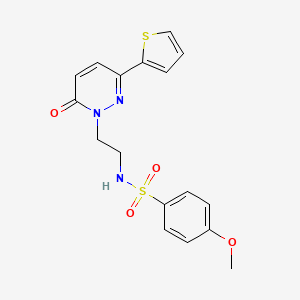

4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-13-4-6-14(7-5-13)26(22,23)18-10-11-20-17(21)9-8-15(19-20)16-3-2-12-25-16/h2-9,12,18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNFGDNCKFLZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a sulfonamide group, a pyridazine moiety, and a thiophene ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiophene and pyridazine scaffolds exhibit significant antimicrobial properties. For instance, a study reported that derivatives of pyridazine showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | S. aureus | 25 µg/mL |

| This compound | E. coli | 20 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated through its inhibitory effects on cyclooxygenase enzymes (COX). A related study found that compounds with similar structures exhibited COX-2 inhibitory activity, which is crucial for reducing inflammation . The compound demonstrated an inhibition percentage of approximately 47.1% at a concentration of 20 µM , indicating its potential as an anti-inflammatory agent.

Table 2: COX Inhibition Data

Anticancer Activity

The anticancer properties of sulfonamide derivatives have also been investigated. A study focused on similar thiophene-containing compounds revealed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

In a cytotoxicity evaluation involving several cancer cell lines, the compound exhibited IC50 values ranging from 10 µM to 15 µM , suggesting significant potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the benzenesulfonamide substituents, pyridazine/thiophene modifications, and linker regions. Key structural and functional differences are summarized below:

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogs; †Calculated from molecular formula.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., 4-F, 4-CF₃O): The 4-fluoro analog (CAS 946341-47-5) has a lower molecular weight (379.4 vs. ~403 for methoxy) and may exhibit increased metabolic stability due to fluorine’s resistance to oxidation .

- Electron-Donating Groups (e.g., 4-OCH₃) : The methoxy group in the target compound improves solubility via polar interactions but may reduce membrane permeability compared to lipophilic groups like trimethyl (CAS 946239-75-4) .

- Bulkier Substituents (e.g., piperidinylsulfonyl) : The piperidinylsulfonyl analog (CAS 921529-70-6) has a significantly higher molecular weight (496.6) and likely altered pharmacokinetics due to steric hindrance and increased hydrogen-bonding capacity .

Spectral and Analytical Data

- IR Spectroscopy : Thiophene-containing analogs (e.g., target compound) show C=S stretches at ~1243–1258 cm⁻¹, while triazole derivatives () lack C=O bands at ~1663–1682 cm⁻¹, confirming structural differences .

- NMR : Pyridazine H5 protons in the target compound resonate at δ ~6.8–7.2 ppm, similar to analogs in and .

Q & A

Q. What are the key synthetic steps and critical functional groups influencing the reactivity of this compound?

The synthesis typically involves:

- Condensation reactions to form intermediate thiophene-pyridazinone hybrids.

- Sulfonation to introduce the benzenesulfonamide moiety under basic conditions.

- Optimization of reaction parameters (e.g., temperature: 60–80°C, solvents: DMF or THF) to enhance yield and purity . Critical functional groups include:

-

Methoxy group : Enhances solubility and electronic effects on aromatic rings .

-

Pyridazinone core : Facilitates hydrogen bonding with biological targets .

-

Thiophene ring : Contributes to π-π stacking interactions in crystal structures .

Table 1: Functional Groups and Roles

Functional Group Role in Reactivity/Bioactivity Methoxy (-OCH₃) Solubility enhancement; electronic modulation Sulfonamide (-SO₂NH-) Hydrogen bonding with enzymes Pyridazinone Stabilizes tautomeric forms Thiophene Enhances aromatic interactions

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., thiophene vs. pyridazinone linkages) .

- HPLC-MS : Validates purity (>95%) and molecular weight .

- X-ray Crystallography (using SHELX): Resolves ambiguities in molecular conformation, especially torsional angles in the sulfonamide linkage .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address contradictions in reported yields during intermediate synthesis?

Conflicting yield data often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility but may promote side reactions .

- Catalyst selection : Pd-based catalysts for Suzuki couplings vs. Cu for Ullmann-type reactions .

- Temperature gradients : Controlled heating (e.g., microwave-assisted synthesis) reduces decomposition . Methodological recommendation : Use a design-of-experiments (DoE) approach to systematically vary parameters and identify optimal conditions .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the pyridazinone and thiophene rings?

- Bioisosteric replacements : Substitute thiophene with furan to assess π-electron density effects on target binding .

- Substituent position analysis : Compare 3-thiophene vs. 4-thiophene derivatives using molecular docking (e.g., AutoDock Vina) .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyridazinone carbonyl) using Schrödinger Suite .

Table 2: Substituent Modifications and Observed Effects

| Modification | Observed Impact |

|---|---|

| Thiophene → Furan | Reduced cytotoxicity but lower potency |

| Methoxy → Ethoxy | Improved metabolic stability |

| Pyridazinone → Pyridine | Loss of enzyme inhibition |

Q. What experimental design considerations are critical when employing X-ray crystallography to resolve conformational ambiguities?

- Crystal growth : Use slow evaporation with mixed solvents (e.g., CH₃CN/H₂O) to obtain diffraction-quality crystals .

- Data collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps .

- Refinement : SHELXL’s restraints for sulfonamide torsional angles prevent overfitting .

- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian 16) .

Data Contradiction Analysis

- Contradiction : Discrepancies in reported melting points (e.g., 180°C vs. 195°C).

- Resolution : Verify purity via DSC and recrystallization solvents (e.g., EtOH vs. EtOAc) .

- Contradiction : Varied IC₅₀ values in enzyme inhibition assays.

- Resolution : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) and validate enzyme activity controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.